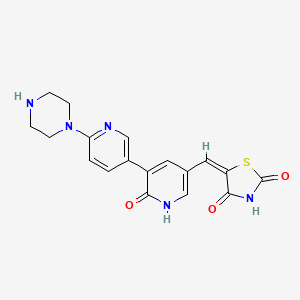

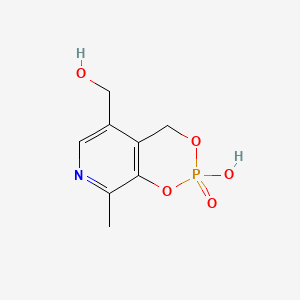

![molecular formula C₁₆H₁₈N₆O B560606 2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One CAS No. 1013098-90-2](/img/structure/B560606.png)

2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One

説明

The compound “2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One” is a chemical compound with potential applications in organic synthesis . It is also mentioned as an important intermediate in the preparation of Janus kinase inhibitors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, a JAK1 selective inhibitor was synthesized based on a core scaffold similar to the compound .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrido[2,3-d]pyrimidin-7(8h)-one core with various substituents. The compound includes a cyclopentyl group, a methyl group, and a 1H-pyrazol-4-yl group .科学的研究の応用

Antimicrobial Activity : Some derivatives have been synthesized and shown to exhibit pronounced antimicrobial properties, especially when linked with specific moieties like the 3,5-dimethyl-1H-pyrazol-1-yl group (Sirakanyan et al., 2021).

Insecticidal and Antibacterial Potential : Derivatives of this compound have been prepared and evaluated for their insecticidal activity against Pseudococcidae insects and for antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Impurities in Pharmaceutical Products : The compound has been linked to impurities in palbociclib, a drug used for breast cancer treatment. A study developed a method for the separation and determination of potential impurities in palbociclib (Ma et al., 2016).

Antifungal and Antibacterial Pharmacophore Sites : Derivatives of this compound have been synthesized and identified with antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Histone Lysine Demethylase Inhibitors : Derivatives have been found to be potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM), suggesting potential applications in epigenetics (Bavetsias et al., 2016).

Anti-Tubercular Evaluation : Compounds based on this structure have been synthesized and evaluated for activity against mycobacterium tuberculosis, indicating potential in treating tuberculosis (Vavaiya et al., 2022).

Anticancer Agents : Several studies have focused on synthesizing derivatives as potential anticancer agents, showing promising results against various cancer cell lines (Hafez et al., 2016; Elzahabi et al., 2018).

Antiviral Activity : Some derivatives have shown in vitro antiviral activity against herpes simplex virus type-1, suggesting potential uses in antiviral therapies (Tantawy et al., 2012).

将来の方向性

The future directions for this compound could involve further exploration of its potential as an intermediate in the synthesis of Janus kinase inhibitors . Additionally, more research could be conducted to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

特性

IUPAC Name |

2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGMCPMGGFUNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

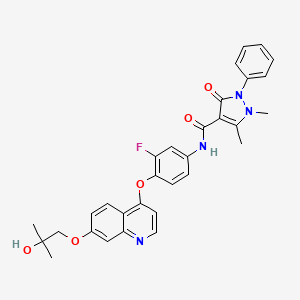

![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)

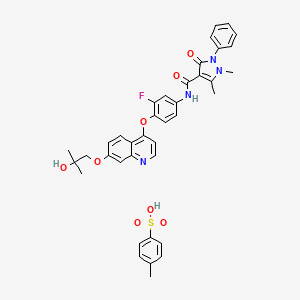

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

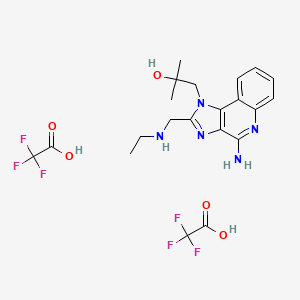

![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)